4-(Morpholin-4-yl)-n-phenylpyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-n-phenylpyridine-2-carboxamide typically involves a multi-step process. One common method starts with the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with morpholine to produce 4-(morpholin-4-yl)pyridine-2-carboxamide. Finally, the phenyl group is introduced through a coupling reaction with phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-n-phenylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Morpholin-4-yl)-n-phenylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-n-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)pyridine-2-carboxamide
- N-phenylpyridine-2-carboxamide
- 4-(Morpholin-4-yl)-n-phenylpyrimidine-2-carboxamide
Uniqueness
4-(Morpholin-4-yl)-n-phenylpyridine-2-carboxamide is unique due to the combination of the morpholine ring, pyridine ring, and phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in certain applications.
Properties
CAS No. |
66933-49-1 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-morpholin-4-yl-N-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-13-4-2-1-3-5-13)15-12-14(6-7-17-15)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20) |
InChI Key |
BCXPJXBEKLTVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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